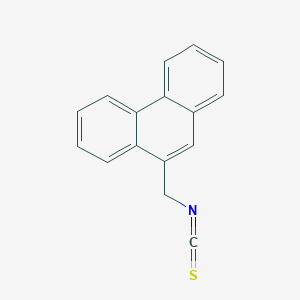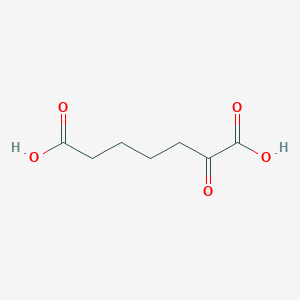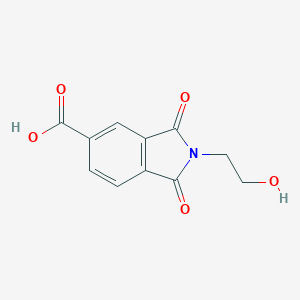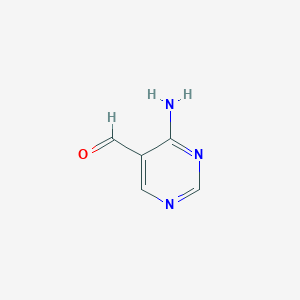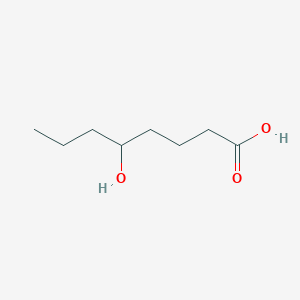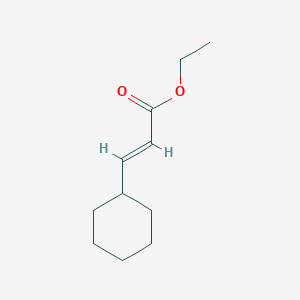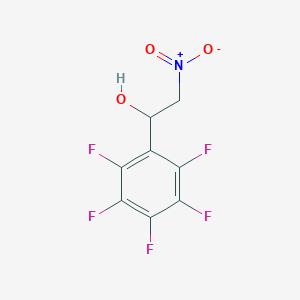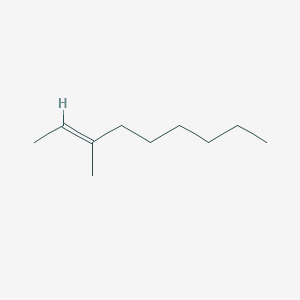
2-Nonene, 3-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonene, 3-methyl-, (E)- is a type of organic chemical compound that is commonly used in scientific research. This compound is also known as (E)-3-Methyl-2-nonene and is classified as an alkene. The compound is commonly used in various research applications due to its unique properties and characteristics.
Mechanism of Action
The mechanism of action of 2-Nonene, 3-methyl-, (E)- is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions. The double bond in the compound is thought to play a role in the catalytic process, although further research is needed to fully understand the mechanism of action.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Nonene, 3-methyl-, (E)-. However, some studies have suggested that the compound may have antimicrobial properties and could potentially be used as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-Nonene, 3-methyl-, (E)- in lab experiments is its unique chemical properties. The compound is highly reactive and can be used to study a variety of chemical reactions and mechanisms. However, there are also some limitations to using this compound in lab experiments. For example, the compound can be difficult to synthesize and isolate, which can make it challenging to work with in a lab setting.
Future Directions
There are several potential future directions for research involving 2-Nonene, 3-methyl-, (E)-. Some of these directions include:
1. Further studies on the mechanism of action of the compound to better understand its catalytic properties.
2. Exploration of the potential antimicrobial properties of the compound and its potential use as an antibacterial agent.
3. Development of new synthesis methods for the compound to make it more accessible for use in scientific research.
4. Investigation of the compound's potential use in other areas of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Nonene, 3-methyl-, (E)- is a unique and versatile compound that has many potential applications in scientific research. While there is still much to be learned about the compound's mechanism of action and potential uses, it is clear that this compound has a lot of potential for future research.
Synthesis Methods
The synthesis of 2-Nonene, 3-methyl-, (E)- is typically achieved through the catalytic hydrogenation of 3-methyl-2-buten-1-ol. This process involves the use of a catalyst, such as palladium, to reduce the double bond in the compound. The resulting product is then purified and isolated for use in scientific research.
Scientific Research Applications
2-Nonene, 3-methyl-, (E)- is commonly used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of chemical reactions and mechanisms. The unique properties of this compound make it an ideal candidate for studying reaction kinetics and other chemical processes.
properties
CAS RN |
17003-99-5 |
|---|---|
Product Name |
2-Nonene, 3-methyl-, (E)- |
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-3-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h5H,4,6-9H2,1-3H3/b10-5+ |
InChI Key |
CMLFMHBAUHOXAV-BJMVGYQFSA-N |
Isomeric SMILES |
CCCCCC/C(=C/C)/C |
SMILES |
CCCCCCC(=CC)C |
Canonical SMILES |
CCCCCCC(=CC)C |
synonyms |
(E)-3-Methyl-2-nonene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



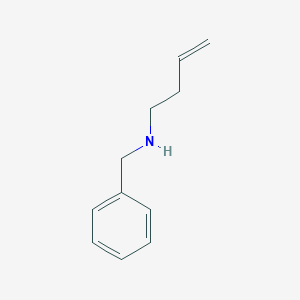

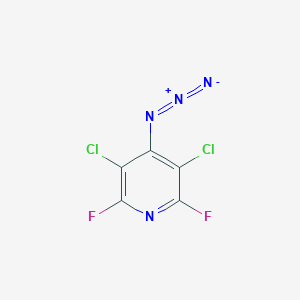

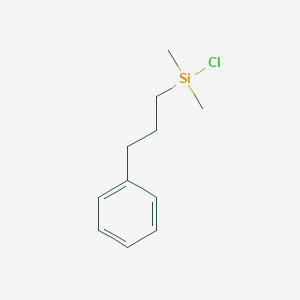

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
